

Physicochemical properties of 4-(Trifluoromethyl)pyridine 1-oxide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyridine 1-oxide

Cat. No.: B1329877

[Get Quote](#)

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine 1-oxide

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **4-(Trifluoromethyl)pyridine 1-oxide**, a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic incorporation of a trifluoromethyl group at the 4-position of the pyridine N-oxide scaffold imparts a unique combination of electronic and steric properties, rendering it a valuable synthon for modern chemical research. This document details its fundamental physicochemical properties, established synthetic methodologies, characteristic reactivity, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorination in Heterocyclic Chemistry

The introduction of fluorine and fluorinated moieties into organic molecules has become a cornerstone of modern drug design and materials science.^[1] The trifluoromethyl (-CF₃) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, binding affinity, and pKa.^[2] When appended to a pyridine N-oxide core, these effects are combined with the unique characteristics of the N-oxide functionality, which can enhance aqueous solubility, modulate electronic properties, and serve as a versatile synthetic handle.

4-(Trifluoromethyl)pyridine 1-oxide emerges as a key intermediate that leverages these synergistic effects. Its pyridine ring is activated by the N-oxide group for certain transformations, while the powerful electron-withdrawing nature of the $-CF_3$ group profoundly influences its reactivity and the properties of its derivatives.^[3] This guide serves to consolidate the known physicochemical data, synthetic protocols, and applications of this important molecule, providing a foundational resource for its effective utilization in research and development.

Core Physicochemical Properties

The utility of a chemical building block is fundamentally dictated by its physical and chemical properties. These parameters govern its behavior in reaction media, its interaction with biological systems, and its suitability for various applications.

Structural and Physical Data

A summary of the key identification and physical properties for **4-(Trifluoromethyl)pyridine 1-oxide** is presented below.

Property	Value	Source(s)
CAS Number	22253-59-4	[4][5]
Molecular Formula	$C_6H_4F_3NO$	[4]
Molecular Weight	163.1 g/mol	[6]
Appearance	White to yellow or off-white solid	[6]
Melting Point	173-176 °C	[6]
InChI Key	WDUUZHQQZHEULL- UHFFFAOYSA-N	
Purity	Typically $\geq 95\%$	[4]

Electronic and Spectroscopic Characterization

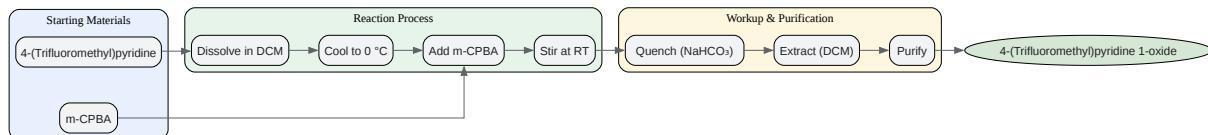
The electronic nature of the molecule is dominated by the interplay between the electron-donating N-oxide and the strongly electron-withdrawing trifluoromethyl group. This push-pull system significantly influences the electron density of the pyridine ring, which is critical for its reactivity. While experimental pKa data is not readily available, the predicted pKa for a related compound, 4-(4-Trifluoromethylphenyl)pyridine 1-oxide, is 0.29, indicating a significant decrease in basicity compared to pyridine N-oxide itself due to the influence of the CF_3 group.

[7]

Spectroscopic methods are essential for the structural confirmation of **4-(Trifluoromethyl)pyridine 1-oxide** and its derivatives. While a comprehensive public spectral database is limited, ^1H NMR data for the parent compound, 4-(Trifluoromethyl)pyridine, shows characteristic signals for the aromatic protons, which would be similarly observed, albeit with different chemical shifts, in the N-oxide derivative.[8]

Synthesis and Chemical Reactivity

A deep understanding of a molecule's synthesis and reactivity is paramount for its effective application as a building block.

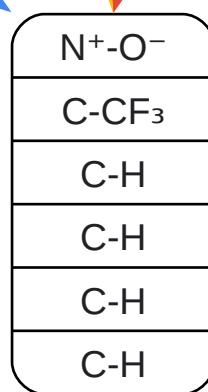

Synthesis Protocol: Oxidation of 4-(Trifluoromethyl)pyridine

The most direct and common route to **4-(Trifluoromethyl)pyridine 1-oxide** is the oxidation of its parent pyridine, 4-(Trifluoromethyl)pyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Experimental Protocol: Oxidation using m-CPBA

- **Dissolution:** Dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.
- **Cooling:** Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the oxidation reaction.

- Reagent Addition: Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the internal temperature does not rise significantly.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with DCM.
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **4-(Trifluoromethyl)pyridine 1-oxide**.


Electrophilic Attack
(e.g., Nitration)

Nucleophilic Attack
(e.g., Cyanation)

Deoxygenation
(e.g., PCl_3)

@ C2/C6 @ C2/C6

Removes O

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Trifluoromethyl)pyridine 1-oxide - Amerigo Scientific [amerigoscientific.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. FCKeditor - Resources Browser [windhorsetours.com]
- 7. 545396-52-9 CAS MSDS (4-(4-TRIFLUOROMETHYLPHENYL)PYRIDINE 1-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Physicochemical properties of 4-(Trifluoromethyl)pyridine 1-oxide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1329877#physicochemical-properties-of-4-trifluoromethyl-pyridine-1-oxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com